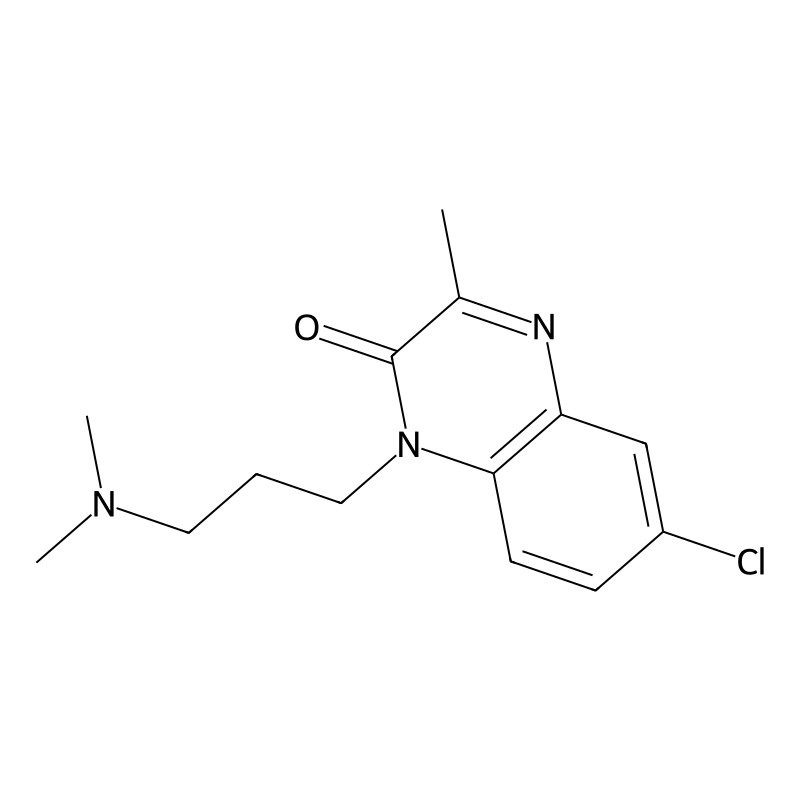

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one is a chemical compound with the molecular formula C14H18ClN3O. It belongs to the class of quinoxaline derivatives, which are characterized by a fused benzene and pyrazine ring structure. This compound is notable for its potential therapeutic applications, particularly in the field of neurology and pain management, due to its analgesic properties and effects on conditioned responses .

The chemical reactivity of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one is influenced by its functional groups, particularly the dimethylamino and chloro substituents. Common reactions may include:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction Reactions: The compound may be susceptible to reduction, particularly at the quinoxaline ring, potentially altering its pharmacological properties.

- Acid-Base Reactions: The dimethylamino group can participate in acid-base reactions, influencing solubility and bioavailability in biological systems.

Research indicates that 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one exhibits significant biological activity. It has been shown to produce analgesic effects, impacting both acute and chronic pain pathways. Additionally, it influences conditioned avoidance responses in animal models, suggesting potential applications in treating anxiety and related disorders . Its mechanism may involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated.

The synthesis of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Quinoxaline Ring: Starting from appropriate precursors such as 2-aminoaryl compounds and α-halo ketones.

- Chlorination: Introduction of the chloro group via chlorination reactions.

- Alkylation: The dimethylaminopropyl group is introduced through alkylation reactions using suitable alkyl halides.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods may vary based on the desired yield and purity of the final compound .

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has several potential applications:

- Neuropathic Pain Treatment: Its analgesic properties make it a candidate for treating neuropathic pain conditions.

- Anxiolytic Agent: Due to its effects on conditioned responses, it may be explored as a treatment for anxiety disorders.

- Pharmaceutical Research: As a quinoxaline derivative, it serves as a lead compound for developing new therapeutic agents targeting various neurological conditions .

Interaction studies on 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one have highlighted its influence on several biological targets. It may interact with:

- Neurotransmitter Receptors: Potential modulation of serotonin and dopamine receptors, impacting mood and pain perception.

- Ion Channels: Effects on ion channel activity could contribute to its analgesic effects.

Further studies are necessary to clarify these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Chloroquinoline | Chlorine substitution on quinoline | Used in antimicrobial research |

| 5,7-Dichlorokynurenic acid | Dichlorinated derivative | Known for neuroprotective effects |

| N1,N2-Bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | Bis-substituted quinoline | Exhibits anti-cancer properties |

| Meclinertant | Quinoline derivative with unique side chains | Investigated for treating anxiety disorders |

The uniqueness of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one lies in its specific combination of a dimethylamino group and a chloro substituent on the quinoxaline ring, which contributes to its distinct pharmacological profile compared to other similar compounds .

Systematic IUPAC Name

The compound’s name follows IUPAC conventions for quinoxalin-2(1H)-one derivatives:

- Parent structure: Quinoxalin-2(1H)-one (a bicyclic system with a pyrazine ring fused to a benzene ring and a ketone at position 2).

- Substituents:

- 1-Dimethylaminopropyl: A three-carbon chain with a terminal dimethylamino group (-N(CH₃)₂) at position 1.

- 3-Methyl: A methyl group (-CH₃) at position 3.

- 6-Chloro: A chlorine atom (-Cl) at position 6.

Molecular Architecture

- Core structure: A quinoxaline framework (C₈H₆N₂) with a ketone at position 2.

- Functional groups:

- Tertiary amine (dimethylaminopropyl group).

- Electron-withdrawing chloro and methyl substituents.

- 3D conformation: The dimethylaminopropyl chain likely adopts a staggered conformation to minimize steric hindrance, while the chloro and methyl groups influence planarity and π-orbital overlap.

Table 1: Key Structural Data

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₈ClN₃O |

| Molecular weight | 279.77 g/mol |

| CAS Registry Number | 102582-79-6 |

| Substituent positions | 1, 3, 6 |

Historical Development in Quinoxaline Chemistry

Early Synthesis Techniques

Quinoxaline derivatives were first synthesized in the late 19th century via condensation of ortho-diamines with 1,2-diketones. The Beirut reaction (1965) expanded synthetic possibilities by enabling cyclization of benzofuroxans with enamines, a method later adapted for producing substituted quinoxaline dioxides.

Evolution of Side-Chain Functionalization

The introduction of alkylamino side chains, such as the dimethylaminopropyl group in this compound, emerged in the 2000s to enhance solubility and bioactivity. For example, similar side chains in HCV inhibitors like compound 78 (EC₅₀ = 1.27 μM) demonstrated improved pharmacokinetic profiles.

Relevance to Modern Synthesis

This compound’s synthesis likely involves:

- Core formation: Condensation of 6-chloro-3-methylquinoxalin-2(1H)-one with a dimethylaminopropylating agent.

- Functionalization: Nucleophilic substitution or coupling reactions to install the side chain.

Position in Contemporary Heterocyclic Chemistry

Role in Drug Discovery

Quinoxalin-2(1H)-ones are prioritized in medicinal chemistry due to their:

- Bioisosteric potential: Mimic quinoline and naphthalene scaffolds.

- Tunable electronic properties: Chloro and methyl groups modulate electron density, affecting binding to biological targets.

Table 2: Comparative Bioactivity of Quinoxaline Derivatives

Advances in C–H Functionalization

Recent methods for modifying quinoxalin-2(1H)-ones, such as photocatalyst-free visible-light-driven reactions, enable precise installation of groups like dimethylaminopropyl without metal catalysts.

Significance Within Quinoxalin-2(1H)-one Derivatives

Structural Uniqueness

- Chloro group: Enhances electrophilicity at position 6, facilitating nucleophilic aromatic substitution.

- Dimethylaminopropyl chain: Introduces basicity and water solubility, critical for drug delivery.

Synthetic Versatility

This compound serves as a precursor for:

- Anticancer agents: Analogous to pyrazolo[1,5-a]quinoxalines, which inhibit TLR7 (IC₅₀: 8.2–10.0 μM).

- Antiviral scaffolds: Similar to HCV inhibitors leveraging quinoxaline cores.

Figure 1: Strategic Modifications in Quinoxaline Derivatives

Quinoxalin-2(1H)-one │ ├── 6-Chloro → Enhances reactivity for cross-coupling ├── 3-Methyl → Steric shielding for regioselective reactions └── 1-Dimethylaminopropyl → Improves pharmacokinetics